molecular formula C8H12O4 B2853939 Ethyl 3-oxotetrahydropyran-2-carboxylate CAS No. 122061-03-4

Ethyl 3-oxotetrahydropyran-2-carboxylate

Cat. No.: B2853939
CAS No.: 122061-03-4
M. Wt: 172.18
InChI Key: NDFQAZPUWNIQNX-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethyl ester group at the second position and a keto group at the third position of the tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxotetrahydropyran-2-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 1,4-dioxane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.

Another method involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxotetrahydropyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of ethyl 3-hydroxytetrahydropyran-2-carboxylate.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Ethyl 3-carboxytetrahydropyran-2-carboxylate.

    Reduction: Ethyl 3-hydroxytetrahydropyran-2-carboxylate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxotetrahydropyran-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a starting material for the preparation of various heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-oxotetrahydropyran-2-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In pharmacological studies, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact molecular pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 3-oxotetrahydropyran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxytetrahydropyran-2-carboxylate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and chemical properties.

    Ethyl 3-carboxytetrahydropyran-2-carboxylate: This compound has a carboxylic acid group instead of a keto group, which influences its acidity and solubility.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which affects its boiling point and solubility.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

ethyl 3-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFQAZPUWNIQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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